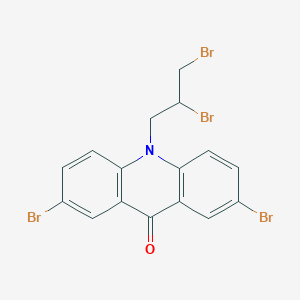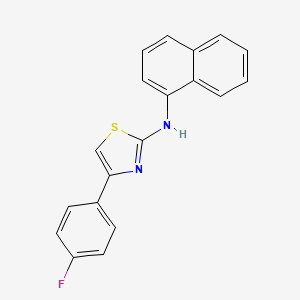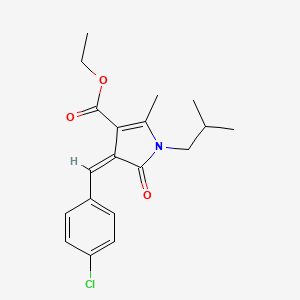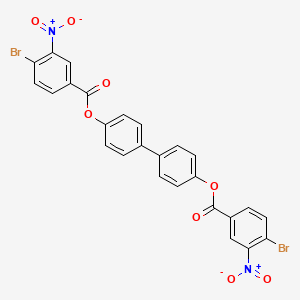![molecular formula C19H13N3O5 B11548702 4-nitro-2-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol](/img/structure/B11548702.png)
4-nitro-2-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITRO-2-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL is a complex organic compound characterized by the presence of nitro groups and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-2-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL typically involves multiple steps, starting with the nitration of biphenyl compounds. The process includes:
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Formation of Imino Group: The nitro-substituted biphenyl is then reacted with an appropriate aldehyde under acidic or basic conditions to form the imino group.
Phenol Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-NITRO-2-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the phenol group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve selective substitution
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-NITRO-2-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-NITRO-2-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to oxidative stress, inflammation, and cell proliferation
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitro and phenol groups but lacking the biphenyl structure.
2-Nitrobiphenyl: Contains a nitro group and biphenyl structure but lacks the imino and phenol groups.
Properties
Molecular Formula |
C19H13N3O5 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-nitro-2-[[4-(4-nitrophenyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C19H13N3O5/c23-19-10-9-18(22(26)27)11-15(19)12-20-16-5-1-13(2-6-16)14-3-7-17(8-4-14)21(24)25/h1-12,23H |
InChI Key |
FGNLNCYTDGSIQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11548639.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2-toluidino)acetohydrazide](/img/structure/B11548645.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11548653.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11548654.png)
![(9E)-N'-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide](/img/structure/B11548658.png)
![4-chloro-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-N-(2,4,5-trichlorophenyl)benzamide](/img/structure/B11548669.png)

![(5Z)-5-(3-bromobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11548676.png)
![17-(4-ethoxyphenyl)-1-{(E)-[(4-hydroxyphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11548677.png)

![N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11548694.png)
![2-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11548698.png)
